(E)-N-Methylcinnamylamine-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C10H14ClN |
|---|---|
Peso molecular |
186.69 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-8,11H,9H2,1H3;1H/b8-5+;/i1D3; |
Clave InChI |
XGJZECMFJCEEJU-ZRHZDPIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC/C=C/C1=CC=CC=C1.Cl |
SMILES canónico |
CNCC=CC1=CC=CC=C1.Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (E)-N-Methylcinnamylamine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-N-Methylcinnamylamine-d3 is the deuterated isotopologue of (E)-N-Methylcinnamylamine. Stable isotope-labeled compounds are crucial tools in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), where they serve as ideal internal standards. The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for differentiation between the analyte and the standard, while maintaining nearly identical physicochemical properties. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, predicted analytical data, and its application as an internal standard in quantitative bioanalysis.
Chemical Properties and Data
This compound is a synthetic compound where three hydrogen atoms on the N-methyl group are replaced with deuterium. This isotopic labeling is key to its utility in analytical chemistry.
| Property | This compound | (E)-N-Methylcinnamylamine |
| Synonyms | (2E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine | (E)-N-Methyl-3-phenyl-2-propen-1-amine, trans-N-Methylcinnamylamine |
| CAS Number | 1795142-11-8 | 116939-14-1 |
| Molecular Formula | C₁₀H₁₀D₃N | C₁₀H₁₃N |
| Molecular Weight | ~150.25 g/mol | 147.22 g/mol |
| Exact Mass | 150.1237 amu | 147.1048 amu |
| Appearance | Expected to be a colorless to pale yellow oil | Not specified |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Not specified |
Synthesis of this compound
The synthesis of this compound can be achieved through a one-pot reductive amination reaction. This method involves the reaction of (E)-cinnamaldehyde with methyl-d3-amine (B1598088) hydrochloride in the presence of a reducing agent.
Experimental Protocol: Reductive Amination
Materials:
-
(E)-Cinnamaldehyde
-
Methyl-d3-amine hydrochloride
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask under an inert atmosphere (argon or nitrogen), add (E)-cinnamaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add methyl-d3-amine hydrochloride (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.
Synthesis Workflow Diagram
Analytical Characterization
The identity and purity of this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. The absence of a proton signal for the N-methyl group and the presence of a characteristic 1:1:1 triplet in the ¹³C NMR for the deuterated methyl carbon are key indicators of successful synthesis.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20-7.40 | m | 5H | Ar-H |
| 6.55 | d, J ≈ 16 Hz | 1H | =CH-Ar |
| 6.25 | dt, J ≈ 16, 6 Hz | 1H | -CH= |
| 3.40 | d, J ≈ 6 Hz | 2H | -CH₂-N |
| 1.50 | s (broad) | 1H | NH |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 137.0 | Ar-C (quaternary) |
| 132.0 | =CH-Ar |
| 128.8 | Ar-CH |
| 127.5 | Ar-CH |
| 126.5 | Ar-CH |
| 128.0 | -CH= |
| 55.0 | -CH₂-N |
| 35.5 (t, J ≈ 20 Hz) | N-CD₃ |
Predicted Mass Spectrometry Fragmentation
Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The molecular ion peak will be shifted by +3 m/z units compared to the unlabeled compound.
| m/z | Ion | This compound | (E)-N-Methylcinnamylamine |
| 150/151 | [M+H]⁺ | Expected | - |
| 147/148 | [M+H]⁺ | - | Expected |
| 117 | [C₉H₉]⁺ | Expected | Expected |
| 91 | [C₇H₇]⁺ | Expected | Expected |
| 47 | [CH₂=N⁺H(CD₃)] | Expected | - |
| 44 | [CH₂=N⁺H(CH₃)] | - | Expected |
Application as an Internal Standard in LC-MS/MS
This compound is an ideal internal standard for the accurate quantification of (E)-N-Methylcinnamylamine in complex matrices such as plasma or tissue homogenates. Its near-identical chromatographic behavior and ionization efficiency to the unlabeled analyte allow for correction of matrix effects and variations in sample preparation and instrument response.
Experimental Protocol: Quantitative Analysis
Sample Preparation:
-
Spike a known amount of this compound (internal standard) into the biological matrix sample.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
LC Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
(E)-N-Methylcinnamylamine: e.g., m/z 148 → 117
-
This compound: e.g., m/z 151 → 117
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same matrix.
Analytical Workflow Diagram
Potential Biological Significance and Signaling Pathways
While specific biological activities of (E)-N-Methylcinnamylamine are not extensively documented, cinnamylamine (B1233655) and its derivatives are known to possess a range of pharmacological properties. These compounds are structurally related to other biogenic amines and may interact with various receptors and enzymes. For instance, derivatives of cinnamamides have been shown to interact with cannabinoid receptors and transient receptor potential (TRP) channels, which are involved in pain sensation and inflammation.
Hypothetical Signaling Pathway Involvement
Given the structural similarities to other bioactive amines, (E)-N-Methylcinnamylamine could potentially modulate signaling pathways involved in neurotransmission or inflammation. For example, it might interact with G-protein coupled receptors (GPCRs), leading to downstream effects on second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP₃).
Conclusion
This compound is a valuable tool for researchers in analytical and pharmaceutical sciences. Its primary application as an internal standard in LC-MS-based quantification ensures the accuracy and reliability of analytical data. This technical guide provides the fundamental knowledge required for its synthesis, characterization, and application, empowering scientists to utilize this stable isotope-labeled compound in their research endeavors.
An In-depth Technical Guide to (E)-N-Methylcinnamylamine-d3: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-N-Methylcinnamylamine-d3 is a deuterated form of N-methylcinnamylamine, a compound with potential applications in medicinal chemistry and pharmacology. The incorporation of deuterium (B1214612) can significantly alter the metabolic fate of the molecule, potentially leading to an improved pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound. Detailed, representative experimental protocols for its synthesis, purification, and characterization are presented, alongside a discussion of its potential as an enzyme inhibitor.
Chemical Structure and Properties
This compound is an aromatic amine characterized by a phenyl group attached to a propenylamine backbone, with a deuterated methyl group on the nitrogen atom. The "(E)" designation indicates the trans configuration of the double bond in the propenyl chain.
Chemical Structure:
Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | (E)-N-Methylcinnamylamine | Data Source |
| Molecular Formula | C₁₀H₁₀D₃N | C₁₀H₁₃N | Calculated |
| Molecular Weight | 150.25 g/mol | 147.22 g/mol | Calculated |
| CAS Number | Not available | 60960-88-5 | PubChem[1] |
| XLogP3 | 2.2 | 2.2 | PubChem (for non-deuterated)[1] |
| Topological Polar Surface Area | 12 Ų | 12 Ų | PubChem (for non-deuterated)[1] |
| Hydrogen Bond Donor Count | 1 | 1 | PubChem (for non-deuterated)[1] |
| Hydrogen Bond Acceptor Count | 1 | 1 | PubChem (for non-deuterated)[1] |
| Rotatable Bond Count | 3 | 3 | PubChem (for non-deuterated)[1] |
Experimental Protocols
Synthesis of this compound via Reductive Amination
The synthesis of this compound can be achieved through the reductive amination of cinnamaldehyde (B126680) with deuterated methylamine (B109427) (CD₃NH₂). This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the corresponding amine.[2][3]
Reaction Scheme:
C₆H₅CH=CHCHO + CD₃NH₂ → [C₆H₅CH=CHCH=NCD₃] → C₆H₅CH=CHCH₂NHCD₃
Materials:
-
Cinnamaldehyde
-
Methylamine-d3 hydrochloride (CD₃NH₂·HCl)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[4]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of cinnamaldehyde (1.0 eq) in anhydrous DCM or DCE (0.2 M), add methylamine-d3 hydrochloride (1.2 eq) and triethylamine (1.3 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Purification of the crude product can be performed using column chromatography on silica (B1680970) gel.[5][6] Due to the basic nature of the amine, peak tailing can be an issue. This can be mitigated by using an amine-functionalized silica column or by adding a small amount of a competing amine, such as triethylamine, to the eluent.[7]
Materials:
-
Silica gel (230-400 mesh) or an amine-functionalized silica column
-
Ethyl acetate (B1210297)
-
Triethylamine (optional)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate). If using standard silica, add 0.1-1% triethylamine to the eluent system.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the vinyl protons of the propenyl chain, the methylene (B1212753) protons adjacent to the nitrogen, and the absence of a singlet for the N-methyl group (which is deuterated). The coupling constants of the vinyl protons will confirm the (E)-configuration.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbons of the propenyl chain, and the methylene carbon. The signal for the deuterated methyl carbon will be a triplet due to C-D coupling.
-
²H NMR: The deuterium NMR spectrum will show a singlet corresponding to the three deuterium atoms of the methyl group.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): The ESI mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 151.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic pattern will be characteristic of a molecule containing three deuterium atoms.
Potential Biological Activities and Signaling Pathways
Monoamine Oxidase (MAO) Inhibition
Cinnamaldehyde derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[8] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.
Table 2: Reported MAO-B Inhibitory Activity of a Cinnamaldehyde-Isatin Hybrid
| Compound | IC₅₀ (µM) for MAO-B | Selectivity Index (SI) | Reference |
| IHC3 (cinnamaldehyde-isatin hybrid) | 1.672 | >23.92 | [8] |
| Pargyline (reference) | 0.14 | 17.16 | [8] |
Given these findings, this compound could potentially act as a reversible inhibitor of MAO-B.
Arginase Inhibition
Cinnamide derivatives have also been investigated as inhibitors of arginase, an enzyme that plays a role in the urea (B33335) cycle and is implicated in various diseases, including cardiovascular and inflammatory conditions.[9]
Table 3: Reported Arginase Inhibitory Activity of a Cinnamide Derivative
| Compound | IC₅₀ (µM) for Bovine Arginase I | Inhibition Type | Reference |
| Caffeic acid phenylamide (CAPA) | 6.9 ± 1.3 | Competitive | [9] |
| nor-NOHA (reference) | 1.7 ± 0.2 | - | [9] |
The cinnamoyl moiety has been suggested to be important for this inhibitory activity, indicating that this compound may also possess arginase inhibitory properties.
Conclusion
This compound represents a valuable tool for research in medicinal chemistry and drug development. The deuteration of the N-methyl group is anticipated to alter its metabolic stability, potentially enhancing its therapeutic potential. This guide provides a foundational understanding of its chemical properties, along with detailed, adaptable protocols for its synthesis, purification, and characterization. Further investigation into its biological activities, particularly as an inhibitor of enzymes like MAO-B and arginase, is warranted to fully elucidate its pharmacological profile. The provided experimental frameworks and theoretical considerations serve as a starting point for researchers aiming to explore the potential of this and similar deuterated compounds.
References
- 1. N-Methylcinnamylamine | C10H13N | CID 6387604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. mdpi.com [mdpi.com]
- 9. Cinnamide Derivatives as Mammalian Arginase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking [mdpi.com]
Synthesis Pathway for (E)-N-Methylcinnamylamine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the synthesis of (E)-N-Methylcinnamylamine-d3, a deuterated isotopologue of a versatile organic compound. The incorporation of deuterium (B1214612) at the N-methyl position offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a robust two-stage synthetic approach, commencing with the preparation of methylamine-d3 hydrochloride, followed by a one-pot reductive amination with (E)-cinnamaldehyde.
Core Synthesis Strategy
The synthesis is logically divided into two primary stages:
-
Preparation of Methylamine-d3 Hydrochloride: This initial stage focuses on the efficient generation of the deuterated amine precursor. The selected method involves the reduction of nitromethane-d3 (B1582242), which can be prepared from the reaction of nitromethane (B149229) with deuterium oxide.
-
Reductive Amination: The second stage employs a direct, one-pot reductive amination of (E)-cinnamaldehyde with the prepared methylamine-d3 hydrochloride. This method utilizes sodium borohydride (B1222165) as a mild and selective reducing agent to yield the target compound, this compound.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound, based on representative literature values.
| Step | Reactants | Product | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Reducing Agent | Typical Yield (%) | Purity (%) |
| 1. Nitromethane-d3 Synthesis | Nitromethane, Deuterium Oxide | Nitromethane-d3 | 1 : 3 (excess D2O) | Base catalyst | - | >95 | >98 (isotopic) |
| 2. Methylamine-d3 HCl Synthesis | Nitromethane-d3, Zinc dust | Methylamine-d3 hydrochloride | 1 : 3 (Zn) | Hydrochloric acid | Zinc dust | 60-70 | >98 |
| 3. Reductive Amination | (E)-Cinnamaldehyde, Methylamine-d3 hydrochloride, Sodium borohydride | This compound | 1 : 1.2 : 1.5 | Methanol (B129727) | Sodium borohydride | 85-95 | >98 |
Experimental Protocols
Stage 1: Synthesis of Methylamine-d3 Hydrochloride
This procedure is adapted from established methods for the deuteration of nitromethane and its subsequent reduction.
1.1. Preparation of Nitromethane-d3:
-
To a round-bottom flask, add nitromethane (1.0 eq) and deuterium oxide (3.0 eq).
-
Add a catalytic amount of a suitable base (e.g., sodium deuteroxide).
-
Stir the mixture at room temperature for 24-48 hours to allow for hydrogen-deuterium exchange.
-
The progress of the exchange can be monitored by ¹H NMR spectroscopy.
-
After completion, carefully neutralize the mixture and extract the nitromethane-d3 with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield nitromethane-d3.
1.2. Reduction of Nitromethane-d3 to Methylamine-d3 Hydrochloride:
-
In a well-ventilated fume hood, to a round-bottom flask equipped with a reflux condenser, add concentrated hydrochloric acid.
-
Cool the acid in an ice bath and slowly add zinc dust (3.0 eq) with vigorous stirring.
-
To this mixture, add the prepared nitromethane-d3 (1.0 eq) dropwise, ensuring the temperature remains below 20°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, then heat to reflux for 30 minutes.
-
Cool the reaction mixture and filter to remove any unreacted zinc.
-
Concentrate the filtrate under reduced pressure to obtain a solid residue.
-
Recrystallize the crude solid from ethanol (B145695) to yield pure methylamine-d3 hydrochloride.
Stage 2: One-Pot Reductive Amination for this compound
This one-pot procedure is an efficient method for the synthesis of the final product.[1][2]
-
To a round-bottom flask, add (E)-cinnamaldehyde (1.0 eq) and methylamine-d3 hydrochloride (1.2 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. A few drops of acetic acid can be added to catalyze this step.[3]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow for the key reductive amination step.
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the reductive amination step.
References
(E)-N-Methylcinnamylamine-d3 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with (E)-N-Methylcinnamylamine-d3, a deuterated analog of N-Methylcinnamylamine. The information is intended to support research and development activities by providing key technical specifications and procedural insights.
Chemical and Physical Data
This compound is a stable isotope-labeled compound valuable in various research applications, including as an internal standard in quantitative mass spectrometry analyses. The following table summarizes its key chemical and physical properties based on available data.
| Property | Value |
| Analyte Name | This compound |
| Synonyms | (2E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine, (E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine hydrochloride |
| Molecular Formula | C₁₀H₁₁D₃ClN |
| Molecular Weight | 186.7 g/mol |
| CAS Number | 1795142-11-8 |
| Unlabelled CAS Number | 116939-14-1 |
| Product Format | Neat |
| Isotopic Enrichment | Typically ≥98 atom % D |
| Storage Conditions | Store at room temperature |
| Stability | Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years.[1][2] |
Experimental Protocols
The determination of purity and identity for this compound typically involves a combination of chromatographic and spectroscopic techniques. While a specific Certificate of Analysis was not publicly available, the following represents a standard analytical approach for this type of compound.
1. Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Method:
-
A dilute solution of the sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
The solution is infused directly into the mass spectrometer or injected via a liquid chromatography system.
-
Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
The instrument is scanned over a mass range that includes the expected m/z of the protonated molecule.
-
The observed mass-to-charge ratio is compared to the theoretical exact mass of C₁₀H₁₁D₃ClN.
-
2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the compound by separating it from any potential impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Method:
-
Mobile Phase Preparation: A mixture of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape) is prepared. The exact ratio may be optimized but a common starting point is a gradient elution.
-
Sample Preparation: A known concentration of this compound is dissolved in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Flow Rate: Approximately 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at a wavelength where the cinnamyl chromophore has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity percentage.
-
3. Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the position and extent of deuterium (B1214612) labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: A proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the N-methyl protons, compared to the signals of the non-deuterated analog, confirms the high level of deuteration at that position.
-
¹³C NMR: A carbon-13 NMR spectrum can also be used to observe changes in the carbon signal coupled to deuterium.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the analysis and certification of a deuterated standard like this compound.
Caption: Workflow for the synthesis and certification of this compound.
References
The Gold Standard of Quantification: A Technical Guide to Stable Isotope Labeled Standards in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern scientific research, particularly in fields reliant on mass spectrometry, the pursuit of accurate and precise quantification is paramount. This in-depth technical guide explores the pivotal role of stable isotope-labeled (SIL) standards in achieving this gold standard of measurement. From fundamental principles to detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling in their work.
Core Principles: Isotope Dilution Mass Spectrometry
The foundational principle underpinning the use of stable isotope-labeled standards is isotope dilution mass spectrometry (IDMS) . This powerful analytical technique provides highly accurate and precise quantification by minimizing errors that can arise during sample preparation and analysis.[1]
The core concept of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte, often referred to as an "internal standard" or "spike," to the sample.[1] This labeled standard is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H), or oxygen-18 (¹⁸O).[2]
Once the spike is introduced and thoroughly mixed with the sample, it undergoes the exact same sample processing steps as the endogenous, unlabeled analyte. Consequently, any sample loss during extraction, purification, or derivatization will affect both the labeled and unlabeled compounds equally. A mass spectrometer is then used to differentiate and measure the distinct signals from the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratios.[1] By calculating the ratio of the signal intensities, the precise amount of the original analyte in the sample can be determined with high accuracy.[1]
A key advantage of this method is that the accuracy of the measurement is primarily dependent on the ratio of the two species, rather than the absolute signal intensity, which can be subject to variability.[3]
Applications Across Research and Development
The application of stable isotope-labeled standards is extensive, spanning numerous disciplines within life sciences and drug development.
Quantitative Proteomics
In proteomics, the goal is to systematically study changes in the protein profile of a biological system.[4][5] Stable isotope labeling has become an indispensable tool for accurate protein quantification. Several techniques have been developed, each with its own advantages and specific applications.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach involves growing cells in a medium where natural ("light") amino acids are replaced with "heavy" stable isotope-containing counterparts.[6] This allows for the direct comparison of two or more cell populations at the protein level, as the samples can be mixed at an early stage, minimizing experimental variability.[7]
-
Isotope-Coded Affinity Tags (ICAT): This chemical labeling method utilizes reagents that specifically react with certain amino acid residues, most commonly cysteine. The ICAT reagent consists of a reactive group, an isotopically coded linker (light or heavy), and an affinity tag (like biotin) for purification.[5] This technique is particularly useful for analyzing complex protein mixtures and can be applied to samples that are not amenable to metabolic labeling.[5]
-
Tandem Mass Tags (TMT): TMT reagents are isobaric chemical tags, meaning they have the same nominal mass. They consist of a mass reporter, a cleavable linker, a mass normalization group, and a reactive group that labels primary amines of peptides.[6] Upon fragmentation in the mass spectrometer, the reporter ions are released, and their relative intensities are used for quantification. TMT allows for the simultaneous analysis of multiple samples (multiplexing), increasing throughput.[6]
Metabolomics
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. Stable isotope labeling plays a crucial role in overcoming some of the major challenges in this field, such as metabolite identification and accurate quantification. By introducing labeled precursors into a biological system, researchers can trace the metabolic fate of these molecules, elucidate metabolic pathways, and measure metabolic fluxes.
Pharmacokinetic and ADME Studies
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical. Stable isotope-labeled drugs are used in pharmacokinetic (PK) studies to trace the drug's journey through the body with high precision and without the safety concerns associated with radioactive isotopes. Co-administering a labeled and unlabeled version of a drug allows for the accurate determination of bioavailability and clearance rates.
Quantitative Data Presentation
The use of stable isotope-labeled standards significantly enhances the quantitative performance of mass spectrometry-based assays. The following tables summarize key performance metrics for various applications.
| Parameter | Stable Isotope Labeling (e.g., SILAC, TMT) | Label-Free Quantification | Reference |
| Precision (CV%) | Lower (better) | Higher | [7] |
| Accuracy | Higher | Lower | [7] |
| **Linearity (R²) ** | Typically > 0.99 | Variable | |
| Limit of Detection (LOD) | Lower | Higher | |
| Limit of Quantification (LOQ) | Lower | Higher | |
| Missing Values | Fewer | More |
Table 1: Comparison of Quantitative Performance Metrics.
| Labeling Method | Key Advantages | Key Disadvantages | Primary Applications |
| SILAC | High accuracy and precision, in-vivo labeling, early sample pooling. | Limited to cell culture, time-consuming, potential for amino acid conversion. | Quantitative proteomics in cell culture, protein-protein interaction studies. |
| ICAT | Applicable to various sample types, reduces sample complexity. | Only labels cysteine-containing peptides, potential for incomplete labeling. | Comparative proteomics of complex mixtures, tissue and fluid samples. |
| TMT | High multiplexing capability, increased throughput. | Ratio compression can occur, higher cost of reagents. | Large-scale quantitative proteomics, biomarker discovery. |
Table 2: Overview of Common Stable Isotope Labeling Techniques in Proteomics.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing stable isotope-labeled standards.
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Objective: To quantitatively compare the proteomes of two cell populations grown under different conditions.
Materials:
-
SILAC-compatible cell line
-
DMEM for SILAC (lacking L-arginine and L-lysine)
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-arginine and L-lysine
-
"Heavy" L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆, ¹⁵N₂)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin (mass spectrometry grade)
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells for at least five to six doublings in their respective SILAC media: one in "light" medium and the other in "heavy" medium.
-
Monitor the incorporation of heavy amino acids by mass spectrometry to ensure >97% labeling efficiency.
-
-
Cell Treatment and Harvesting:
-
Apply the desired experimental treatment to one of the cell populations.
-
Harvest both cell populations, wash with PBS, and pellet the cells.
-
-
Lysis and Protein Quantification:
-
Lyse the cell pellets separately in lysis buffer.
-
Quantify the protein concentration of each lysate.
-
-
Sample Mixing and Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample with trypsin overnight at 37°C.
-
-
Peptide Desalting and LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using C18 columns.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of heavy and light peptide pairs.
-
Protocol 2: Isotope-Coded Affinity Tag (ICAT) Labeling
Objective: To quantitatively compare the proteomes of two samples, particularly for complex mixtures or tissues.
Materials:
-
ICAT reagent kit (light and heavy reagents)
-
Protein samples (e.g., cell or tissue lysates)
-
Reducing agent (e.g., TCEP)
-
Alkylation agent (if not part of the ICAT reagent)
-
Trypsin (mass spectrometry grade)
-
Avidin (B1170675) affinity chromatography column
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Quantification:
-
Extract proteins from the two samples to be compared.
-
Quantify the protein concentration.
-
-
Reduction and Labeling:
-
Reduce the disulfide bonds in the protein samples using a reducing agent.
-
Label one sample with the "light" ICAT reagent and the other with the "heavy" ICAT reagent according to the manufacturer's protocol. These reagents will covalently bind to the sulfhydryl groups of cysteine residues.
-
-
Sample Combination and Digestion:
-
Combine the two labeled protein samples.
-
Digest the combined sample with trypsin.
-
-
Affinity Purification:
-
Purify the ICAT-labeled peptides using an avidin affinity column, which binds to the biotin (B1667282) tag on the ICAT reagent.
-
-
Peptide Desalting and LC-MS/MS Analysis:
-
Desalt the enriched peptides using C18 columns.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the ICAT-labeled peptide pairs and calculate their abundance ratios to determine the relative protein expression levels between the two samples.
-
Protocol 3: Tandem Mass Tag (TMT) Labeling
Objective: To perform multiplexed quantitative proteomics on multiple samples simultaneously.
Materials:
-
TMT reagent kit (e.g., TMTpro™ 16plex)
-
Protein samples
-
Reduction and alkylation reagents (e.g., TCEP, iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Desalting columns
-
LC-MS/MS system capable of MS³ fragmentation
Procedure:
-
Protein Digestion:
-
Digest the protein samples into peptides using trypsin.
-
-
Peptide Quantification and Labeling:
-
Quantify the peptide concentration of each sample.
-
Label each peptide sample with a different TMT reagent according to the manufacturer's protocol. Ensure the pH of the reaction is optimal (typically pH 8.0-8.5).
-
-
Sample Pooling and Desalting:
-
Combine the TMT-labeled peptide samples in a 1:1 ratio.
-
Desalt the pooled sample.
-
-
LC-MS/MS Analysis:
-
Analyze the pooled sample by LC-MS/MS. An MS³ method is often used to minimize ratio compression from co-isolated interfering ions.
-
-
Data Analysis:
-
Use specialized software to identify peptides and quantify the relative protein abundance based on the intensities of the TMT reporter ions.
-
Protocol 4: ADME Study with a Stable Isotope-Labeled Drug
Objective: To determine the absorption, distribution, metabolism, and excretion of a drug candidate in a preclinical model.
Materials:
-
Stable isotope-labeled drug candidate
-
Unlabeled drug candidate
-
Animal model (e.g., rats, mice)
-
Dosing vehicles
-
Blood collection supplies
-
Metabolic cages for urine and feces collection
-
Tissue homogenization equipment
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a mixture of the unlabeled and a known amount of the stable isotope-labeled drug to the animal model via the intended clinical route (e.g., oral, intravenous).
-
-
Sample Collection:
-
Collect blood, urine, and feces at predetermined time points.
-
At the end of the study, collect various tissues.
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize tissue samples.
-
Extract the drug and its metabolites from all biological matrices.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts by LC-MS/MS to quantify the concentrations of the unlabeled drug, the labeled drug, and any detected metabolites over time.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for the parent drug.
-
Determine the routes and rates of excretion.
-
Identify and quantify the major metabolites.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Caption: Experimental workflow for SILAC-based quantitative proteomics.
Caption: Simplified mTOR signaling pathway.
Conclusion
Stable isotope-labeled standards, in conjunction with mass spectrometry, represent the pinnacle of quantitative analysis in biological and pharmaceutical research. The ability to accurately and precisely quantify proteins, metabolites, and drugs in complex biological matrices provides unparalleled insights into cellular function, disease mechanisms, and drug action. By understanding the core principles of isotope dilution and implementing robust experimental protocols, researchers can significantly enhance the quality and reliability of their data, accelerating scientific discovery and therapeutic development.
References
- 1. reddit.com [reddit.com]
- 2. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 3. jove.com [jove.com]
- 4. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 6. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (E)-N-Methylcinnamylamine-d3
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (E)-N-Methylcinnamylamine-d3. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in various matrices. The protocol outlines sample preparation, chromatographic conditions, and optimized mass spectrometry parameters for selective and sensitive detection using Multiple Reaction Monitoring (MRM).
Introduction
(E)-N-Methylcinnamylamine is a chemical compound with a structure related to other biologically active amines. Its deuterated isotopologue, this compound, is an ideal internal standard for quantitative mass spectrometry assays, as it co-elutes with the analyte of interest and compensates for matrix effects and variations in instrument response. This application note provides a detailed protocol for the detection and quantification of this compound, which can be adapted for the analysis of the non-deuterated form by adjusting the mass-to-charge ratios of the precursor and product ions.
Experimental
Materials and Reagents
-
This compound standard
-
(E)-N-Methylcinnamylamine (for non-deuterated analysis)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (LC-MS grade)
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A suitable reversed-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control samples at the desired concentrations.
-
Sample Extraction (from a biological matrix, e.g., plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Parameters
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The optimal Multiple Reaction Monitoring (MRM) transitions and associated parameters were determined by infusing a standard solution of the analyte and its deuterated internal standard. The predicted parameters are summarized in Table 1. It is recommended to optimize these parameters on the specific instrument being used.
Table 1: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Cell Exit Potential (CXP) (V) |
| (E)-N-Methylcinnamylamine | 148.2 | 91.1 | 40 | 25 | 10 |
| (E)-N-Methylcinnamylamine | 148.2 | 117.1 | 40 | 20 | 12 |
| This compound | 151.2 | 91.1 | 40 | 25 | 10 |
| This compound | 151.2 | 120.1 | 40 | 20 | 12 |
Note: The precursor ion for the non-deuterated (E)-N-Methylcinnamylamine is [M+H]+ with an exact mass of approximately 148.2 Da. The deuterated form, this compound, will have a precursor ion at approximately 151.2 Da.
Results and Discussion
The described LC-MS/MS method provides excellent sensitivity and selectivity for the detection of this compound. The chromatographic conditions ensure good peak shape and separation from potential interferences. The use of a deuterated internal standard is crucial for accurate quantification by compensating for any variations during sample preparation and analysis.
The fragmentation of (E)-N-Methylcinnamylamine in the collision cell is predictable. The most abundant product ion is often the tropylium (B1234903) ion at m/z 91.1, resulting from the cleavage of the bond beta to the phenyl group. Another significant product ion can be observed at m/z 117.1 for the non-deuterated compound, corresponding to the loss of the methylamine (B109427) group. For the d3-labeled standard, the corresponding product ion would be at m/z 120.1.
Visualizations
Experimental Workflow
Caption: Experimental workflow from sample preparation to data analysis.
MRM Detection Principle
Caption: MRM principle for analyte and internal standard detection.
Conclusion
The LC-MS/MS method presented in this application note is a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the predicted MRM parameters, provides a solid foundation for researchers to implement this method in their laboratories. The provided workflows and diagrams facilitate a clear understanding of the experimental process and the principles of MRM detection.
Troubleshooting & Optimization
Troubleshooting poor signal with (E)-N-Methylcinnamylamine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-N-Methylcinnamylamine-d3. The information is designed to help resolve common issues, particularly poor signal intensity, encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterated stable isotope-labeled internal standard for (E)-N-Methylcinnamylamine. Stable isotope-labeled standards are crucial in quantitative mass spectrometry-based assays.[1] They are chemically almost identical to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation and analysis. This helps to correct for variations in signal intensity caused by matrix effects and sample processing, leading to improved accuracy and precision in quantitative results.[1]
Q2: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
When encountering a low or absent signal for your deuterated internal standard, a systematic approach to troubleshooting is essential. Begin by verifying the basics of your experimental setup before moving to more complex issues.
-
Sample Preparation and Handling:
-
Confirm that the correct concentration of the standard was spiked into your samples.
-
Ensure the standard has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Prepare fresh working solutions to rule out degradation of diluted standards.
-
-
LC-MS System Performance:
-
Check the system for leaks and ensure all connections are secure.
-
Verify that the mass spectrometer is properly tuned and calibrated.[2]
-
Confirm that the correct mobile phases are in use and that the solvent lines are properly primed.
-
-
Method Parameters:
-
Double-check that the correct mass transitions (precursor and product ions) for this compound are entered in the acquisition method.
-
Ensure the ionization source parameters (e.g., capillary voltage, gas flows, temperature) are appropriate for the analysis of aromatic amines.
-
Q3: My signal for this compound is inconsistent across my analytical run. What could be the cause?
Inconsistent signal intensity for a deuterated internal standard throughout a run often points to issues related to the sample matrix or chromatographic conditions.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting matrix components is a common cause of signal variability.[3] This is particularly prevalent in complex biological matrices. The degree of ion suppression can change as the run progresses, especially if late-eluting matrix components interfere with the ionization of the internal standard.[3]
-
Carryover: If a high-concentration sample is followed by a lower-concentration sample, carryover from the previous injection can lead to artificially high and inconsistent signals.
-
Chromatographic Inconsistency: Issues with the LC system, such as fluctuating pump pressure or column degradation, can lead to shifts in retention time and inconsistent peak shapes, affecting signal intensity.
Q4: Can the deuterium (B1214612) label on this compound be lost during my experiment?
Yes, isotopic exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix, can occur. This is more likely to happen if the deuterium labels are in chemically labile positions, such as on heteroatoms (like -NH) or adjacent to carbonyl groups. Storing or analyzing deuterated compounds in highly acidic or basic solutions can also promote this exchange.[3] Loss of the deuterium label can lead to a decrease in the internal standard signal and an artificial increase in the signal of the unlabeled analyte.[3]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
This guide provides a step-by-step approach to diagnosing and resolving poor or no signal for this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no signal.
Detailed Steps:
-
Verify Sample Preparation:
-
Action: Prepare a fresh dilution of the this compound stock solution and a simple standard in a clean solvent (e.g., mobile phase). Analyze this fresh standard.
-
Expected Outcome: If a signal is observed, the issue likely lies with the previously prepared samples or the sample matrix. If no signal is observed, proceed to the next step.
-
-
Check LC-MS System and Method:
-
Action: Perform routine checks on your LC-MS system, including checking for leaks, ensuring solvent lines are correctly placed and primed, and verifying that the mass spectrometer has been recently tuned and calibrated.[2] Double-check all method parameters, especially the precursor and product ion m/z values for the deuterated standard.
-
Expected Outcome: Correcting any system or method errors may restore the signal. If the issue persists, a more systematic investigation is needed.
-
-
Perform a Direct Infusion Experiment:
-
Action: Infuse a solution of this compound directly into the mass spectrometer, bypassing the LC system. This helps to isolate whether the problem is with the LC or the MS.
-
Expected Outcome: If a stable signal is observed, the problem is likely with the LC system (e.g., column, tubing, injector). If there is still no signal, the issue is with the mass spectrometer's ion source or detector.
-
-
Optimize Ion Source Parameters:
-
Action: Systematically adjust the ion source parameters, such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, to maximize the signal for this compound. Aromatic amines generally ionize well in positive electrospray ionization (ESI) mode.
-
Expected Outcome: Optimization should lead to a significant improvement in signal intensity.
-
Issue 2: Inconsistent Signal and Suspected Ion Suppression
Ion suppression is a major cause of poor data quality in LC-MS analysis. This guide helps to identify and mitigate its effects.
Troubleshooting Workflow for Ion Suppression:
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated determination of precursor ion, product ion, and neutral loss compositions and deconvolution of composite mass spectra using ion correlation based on exact masses and relative isotopic abundances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry Source Conditions for N-Methylcinnamylamine-d3
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing mass spectrometry (MS) source conditions for the analysis of N-Methylcinnamylamine-d3. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked questions (FAQs)
Q1: What is the optimal ionization mode for N-Methylcinnamylamine-d3?
A1: N-Methylcinnamylamine, being a secondary amine, is readily protonated. Therefore, positive ion mode Electrospray Ionization (ESI) is the recommended starting point. Atmospheric Pressure Chemical Ionization (APCI) can also be a viable option, particularly for less polar analytes or if ESI yields a poor response. It is advisable to test both ESI and APCI to determine the most sensitive and robust ionization for your specific experimental conditions.
Q2: I am observing a weak or no signal for N-Methylcinnamylamine-d3. What are the potential causes and solutions?
A2: A weak or absent signal can be attributed to several factors, including suboptimal source parameters, mobile phase composition, or issues with the analyte itself.
Troubleshooting Steps:
-
Verify Analyte Integrity: Ensure the N-Methylcinnamylamine-d3 standard is not degraded. Prepare a fresh stock solution.
-
Optimize Mobile Phase: The presence of a proton source in the mobile phase is crucial for efficient ionization in positive ESI. The addition of a small amount of formic acid (typically 0.1%) to the mobile phase can significantly enhance the protonation of the secondary amine and improve signal intensity.
-
Flow Injection Analysis (FIA): Perform FIA to systematically optimize source parameters without chromatographic interference. This allows for rapid assessment of the effects of capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate on the signal intensity of N-Methylcinnamylamine-d3.
-
Source Parameter Optimization: Systematically adjust key source parameters. Insufficient capillary voltage may lead to poor ionization, while excessively high voltage can cause in-source fragmentation. Similarly, gas flow rates and temperatures need to be optimized for efficient desolvation and ion transfer.
-
Consider Adduct Formation: In some cases, adducts with sodium ([M+Na]⁺) or other cations may be more readily formed than the protonated molecule ([M+H]⁺). Widen the mass range of your scan to look for these potential adducts.
Q3: My deuterated internal standard (N-Methylcinnamylamine-d3) and the non-deuterated analyte show different retention times. Is this normal and how can I address it?
A3: Yes, a slight chromatographic shift between a deuterated internal standard and its non-deuterated analog is a known phenomenon referred to as the "isotope effect". Deuterated compounds can sometimes elute slightly earlier in reverse-phase chromatography.[1] While a small, consistent shift may be acceptable, significant separation can lead to differential matrix effects and compromise quantification accuracy.
Troubleshooting Steps:
-
Chromatographic Optimization: Adjusting the mobile phase gradient, temperature, or even the stationary phase of the column can help to minimize the separation and achieve co-elution.
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually assess the degree of co-elution.
Q4: I am concerned about the stability of the deuterium (B1214612) labels on my N-Methylcinnamylamine-d3 standard. How can I check for isotopic exchange?
A4: Deuterium labels on a carbon backbone, as is typical for N-Methylcinnamylamine-d3, are generally stable. However, labels on heteroatoms (like -NH or -OH) can be susceptible to exchange with protons from the solvent, especially under acidic or basic conditions.
Experimental Protocol to Assess Isotopic Exchange:
-
Prepare a Sample: Spike the N-Methylcinnamylamine-d3 internal standard into a blank matrix (a sample matrix without the analyte).
-
Incubate: Incubate the sample under the same conditions (e.g., temperature, pH, time) as your typical sample preparation.
-
Analyze: Analyze the sample using LC-MS/MS and monitor the mass transition for the unlabeled N-Methylcinnamylamine.
-
Evaluate: A significant increase in the signal for the unlabeled analyte over time would indicate deuterium-hydrogen exchange.
Troubleshooting Guides
Issue 1: Poor Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | Perform Flow Injection Analysis (FIA) to determine the best ionization mode (ESI vs. APCI) and polarity (positive). |
| Inefficient Protonation | Add 0.1% formic acid to the mobile phase to enhance protonation of the secondary amine. |
| Incorrect Source Parameters | Systematically optimize capillary voltage, nebulizer pressure, drying gas flow, and temperature using FIA. |
| Analyte Degradation | Prepare a fresh stock solution of N-Methylcinnamylamine-d3. |
| Matrix Effects | Optimize sample preparation to remove interfering matrix components. Dilute the sample if ion suppression is suspected. |
Issue 2: Inconsistent Analyte/Internal Standard Response Ratio
| Possible Cause | Troubleshooting Steps |
| Chromatographic Separation | Adjust the LC gradient, temperature, or column to achieve co-elution of the analyte and deuterated standard.[1] |
| Differential Matrix Effects | Improve sample cleanup to minimize matrix components that can cause variable ion suppression or enhancement. |
| Deuterium Exchange | Verify the stability of the deuterium labels by incubating the standard in the sample matrix and monitoring for the appearance of the unlabeled analyte. |
| Contaminated Standard | Analyze the deuterated standard solution alone to check for the presence of the unlabeled analyte. |
Experimental Protocols
Protocol 1: Flow Injection Analysis (FIA) for Source Parameter Optimization
Objective: To rapidly determine the optimal mass spectrometer source conditions for N-Methylcinnamylamine-d3 without the influence of a chromatographic column.
Methodology:
-
System Setup:
-
Disconnect the LC column and connect the autosampler directly to the mass spectrometer's ion source using a low-dead-volume union.
-
Prepare a mobile phase that mimics the starting conditions of your LC method (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Set the pump to a constant flow rate (e.g., 0.4 mL/min).
-
-
Sample Preparation:
-
Prepare a solution of N-Methylcinnamylamine-d3 in the mobile phase at a concentration that provides a stable and readily detectable signal (e.g., 100 ng/mL).
-
-
Optimization Procedure:
-
Inject the N-Methylcinnamylamine-d3 solution repeatedly while systematically varying one source parameter at a time.
-
Monitor the signal intensity of the protonated molecule ([M+H]⁺) for N-Methylcinnamylamine-d3.
-
Parameters to Optimize:
-
Capillary Voltage (ESI): Start at 3.0 kV and vary in 0.5 kV increments up to 5.0 kV.
-
Nebulizer Gas Pressure: Vary from 20 to 60 psi in 5 psi increments.
-
Drying Gas Temperature: Start at 250 °C and vary in 25 °C increments up to 400 °C.
-
Drying Gas Flow Rate: Vary from 8 to 15 L/min in 1 L/min increments.
-
-
-
Data Analysis:
-
Plot the signal intensity against each parameter to identify the optimal setting that provides the maximum and most stable response.
-
Data Summary Tables
Table 1: Typical Starting ESI Source Conditions for N-Methylcinnamylamine-d3
| Parameter | Positive Ion Mode |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas Pressure | 30 - 50 psi |
| Drying Gas Temperature | 300 - 350 °C |
| Drying Gas Flow | 10 - 12 L/min |
| Mobile Phase Modifier | 0.1% Formic Acid |
Table 2: Typical Starting APCI Source Conditions for N-Methylcinnamylamine-d3
| Parameter | Positive Ion Mode |
| Corona Current | 2 - 5 µA |
| Vaporizer Temperature | 350 - 450 °C |
| Nebulizer Gas Pressure | 40 - 60 psi |
| Drying Gas Temperature | 250 - 300 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Mobile Phase Modifier | 0.1% Formic Acid |
Visualizations
References
Technical Support Center: Resolving Chromatographic Co-elution of Isotopologues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the chromatographic co-elution of isotopologues.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution of isotopologues, and why is it a problem?
A1: Chromatographic co-elution refers to the situation where two or more compounds elute from a chromatography column at the same time.[1] In the context of isotopologues (molecules that differ only in their isotopic composition), this phenomenon is often referred to as the "chromatographic isotope effect."[2] This can be problematic in quantitative analyses, especially when using stable isotope-labeled internal standards (SIL-IS). If the analyte and its corresponding SIL-IS do not co-elute perfectly, they may experience different levels of matrix effects (ion suppression or enhancement), leading to inaccurate and imprecise quantification.[3]
Q2: What causes isotopologues to separate during chromatography?
A2: The primary cause of isotopologue separation is the "chromatographic isotope effect," which arises from the small differences in physicochemical properties between molecules containing different isotopes.[2] Deuterium (²H) labeling, in particular, can lead to significant retention time shifts compared to the unlabeled analyte because the C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's polarity and interaction with the stationary phase.[4] In contrast, heavy atom isotopes like ¹³C or ¹⁵N induce a negligible chromatographic isotope effect, resulting in better co-elution.[2][4]
Q3: My deuterium-labeled internal standard is separating from my analyte. How can I fix this?
A3: Resolving the separation of a deuterium-labeled standard from the analyte is a common challenge. Here are several strategies you can employ:
-
Optimize Chromatographic Conditions: Systematically adjust your mobile phase composition, column temperature, and gradient profile to minimize the retention time difference.[4][5]
-
Change the Stationary Phase: The choice of stationary phase chemistry can significantly impact selectivity.[6] Experimenting with different column chemistries (e.g., C18, phenyl-hexyl, polar-embedded) may help achieve co-elution.
-
Use a Different Isotope Label: If chromatographic optimization is unsuccessful, consider using an internal standard labeled with ¹³C or ¹⁵N. These isotopes cause minimal retention time shifts.[2][4]
Q4: Can I still get accurate data if my isotopologues are not perfectly co-eluting?
A4: Achieving perfect co-elution is ideal for the most accurate and precise results, as it ensures that the analyte and internal standard are subjected to the same matrix effects.[3] However, if a slight separation is unavoidable, you may still obtain acceptable data if the matrix effect is minimal and consistent across your samples. It is crucial to validate your method thoroughly by assessing matrix effects to ensure your results are reliable.
Troubleshooting Guides
Issue: Partial or Complete Separation of an Analyte and its Isotope-Labeled Internal Standard
This guide provides a systematic approach to diagnosing and resolving the chromatographic separation of isotopologues.
Step 1: Confirm the Issue
-
Visual Inspection of Chromatograms: Overlay the chromatograms of the analyte and the internal standard. Look for distinct peaks or shoulders, which indicate a lack of co-elution.[1]
-
Peak Purity Analysis: If using a diode array detector (DAD) or mass spectrometer, assess the peak purity across the entire peak. Differing spectra across the peak suggest co-elution with an interference or separation of isotopologues.[1]
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting isotopologue co-elution.
Caption: Troubleshooting workflow for resolving isotopologue co-elution.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Co-elution
Objective: To achieve co-elution of an analyte and its isotopologue by systematically modifying the mobile phase composition.
Methodology:
-
Baseline Experiment: Run your current analytical method and record the retention times of the analyte and the isotopologue.
-
Vary Organic Modifier Percentage:
-
Prepare a series of mobile phases with slightly different organic modifier (e.g., acetonitrile, methanol) concentrations (e.g., ± 0.5%, 1.0%, 2.0% from the original method).[7]
-
Inject the sample with each mobile phase and record the retention times.
-
Plot the retention time difference (ΔRT) against the percentage of the organic modifier to identify the optimal concentration for co-elution.
-
-
Adjust Mobile Phase pH (for ionizable compounds):
-
If your analytes are ionizable, small changes in the mobile phase pH can significantly impact retention.[4]
-
Prepare mobile phases with pH values slightly above and below the original method's pH (e.g., ± 0.1, 0.2 pH units).
-
Analyze the sample with each pH and determine the effect on ΔRT.
-
-
Evaluate Different Organic Modifiers:
-
If using acetonitrile, switch to methanol (B129727) or vice-versa. The different solvent properties can alter the selectivity of the separation.[5]
-
Protocol 2: Stationary Phase Screening for Co-elution
Objective: To identify a stationary phase that provides better selectivity for the co-elution of isotopologues.
Methodology:
-
Select a Diverse Set of Columns: Choose a small set of columns with different stationary phase chemistries. A good starting point would be:
-
A standard C18 column.
-
A phenyl-hexyl column.
-
A polar-embedded column.
-
A cyano column.
-
-
Initial Screening:
-
Using the original mobile phase conditions (or a slightly modified version based on Protocol 1), inject the sample onto each column.
-
Monitor the retention times and peak shapes of the analyte and isotopologue.
-
-
Method Optimization on Promising Columns:
-
For any column that shows improved or near co-elution, perform further optimization of the mobile phase and temperature as described in Protocol 1.
-
Data Presentation
The following table summarizes the impact of different isotope labels on the chromatographic retention time shift relative to the unlabeled analyte.
| Isotope Label | Typical Retention Time Shift | Tendency for Co-elution | Recommendation |
| Deuterium (²H) | Can be significant, often elutes earlier in reversed-phase | Moderate to Poor | Use with caution; requires careful chromatographic optimization.[2] |
| Carbon-13 (¹³C) | Negligible | Excellent | Highly recommended for minimizing isotope effects.[2] |
| Nitrogen-15 (¹⁵N) | Negligible | Excellent | Highly recommended for minimizing isotope effects.[2] |
Disclaimer: The information provided in this technical support center is intended for guidance only. All experimental procedures should be performed by qualified personnel in a suitably equipped laboratory.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Minimizing Ion Suppression and Matrix Effects in Bioanalysis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ion suppression and matrix effects in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and ion suppression in LC-MS bioanalysis?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a biological sample other than the analyte of interest.[1] These components can include salts, lipids, proteins, and metabolites.[1] Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte in the mass spectrometer's ion source.[2][3] This can lead to either a decrease in signal, known as ion suppression , or an increase in signal, known as ion enhancement.[2][3] Ion suppression is the more common phenomenon and can significantly impact the accuracy, precision, and sensitivity of an analytical method.[4]
Q2: What are the primary causes of ion suppression?
A: Ion suppression is primarily caused by competition between the analyte and co-eluting matrix components for ionization in the MS source.[1] Several factors contribute to this phenomenon:
-
High concentrations of co-eluting species: When a large amount of a matrix component elutes at the same time as the analyte, it can compete for the limited available charge or space at the droplet surface in the ion source, reducing the analyte's ionization.[1]
-
Changes in droplet physical properties: Matrix components can alter the viscosity and surface tension of the ESI droplets, which can hinder solvent evaporation and subsequent analyte ionization.[4][5]
-
Endogenous compounds: Phospholipids (B1166683) are a major cause of ion suppression in plasma and serum samples.[6][7] Other endogenous materials like salts and proteins can also contribute.[8][9]
-
Exogenous compounds: Components introduced during sample collection and preparation, such as anticoagulants, plasticizers, and mobile phase additives, can also cause ion suppression.[10]
Q3: How can I determine if my assay is suffering from ion suppression?
A: Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion (PCI): This is a qualitative method where a constant flow of the analyte solution is infused into the LC eluent after the analytical column but before the MS source.[10][11] A blank matrix extract is then injected.[11] Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively.[11]
-
Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a blank matrix extract (after the extraction process) with the response of the analyte in a neat solution at the same concentration.[1][12] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[12] An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[12]
Q4: What is the role of an internal standard in mitigating matrix effects?
A: An internal standard (IS) is a compound of a known concentration added to all samples, calibrators, and quality controls.[13] It is used to correct for variability during the analytical process, including matrix effects.[13] The ideal IS, a stable isotope-labeled (SIL) version of the analyte, co-elutes with the analyte and experiences similar degrees of ion suppression or enhancement.[6][14] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be significantly minimized, leading to improved accuracy and precision.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression.
Problem 1: Poor sensitivity and low analyte signal in matrix samples compared to neat solutions.
-
Possible Cause: This is a classic indicator of ion suppression, where matrix components are interfering with the ionization of your analyte.[15]
-
Solutions:
-
Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis.[15] Consider switching to a more rigorous sample preparation technique.
-
Optimize Chromatography: Modify your chromatographic method to separate the analyte from the interfering matrix components. This can be achieved by changing the mobile phase composition, gradient profile, or using a different column chemistry.[1][16]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[11]
-
Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to matrix effects than electrospray ionization (ESI).[5][10] If your analyte is amenable to APCI, this could be a viable option.
-
Problem 2: Inconsistent and irreproducible results between different sample lots.
-
Possible Cause: This may be due to lot-to-lot variability in the biological matrix, leading to different degrees of ion suppression.[12]
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for variable matrix effects as it will be affected in the same way as the analyte.[6]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators and samples experience similar matrix effects.[1]
-
Evaluate Multiple Matrix Lots: During method development and validation, assess the matrix effect using at least six different lots of the biological matrix to ensure the method is robust.[12]
-
Problem 3: Gradual decrease in signal intensity over a long run sequence.
-
Possible Cause: This can be caused by the accumulation of non-volatile matrix components, such as phospholipids, on the column and in the ion source, leading to a progressive increase in ion suppression and a decline in instrument performance.[7]
-
Solutions:
-
Implement Phospholipid Removal: Use specialized sample preparation products, such as phospholipid removal plates or cartridges, to effectively eliminate these problematic compounds.
-
Optimize the Wash Step in SPE: A more effective wash step during solid-phase extraction can help remove residual matrix components before eluting the analyte.
-
Use a Diverter Valve: A diverter valve can be used to direct the flow from the column to waste during the elution of highly retained, non-volatile matrix components, preventing them from entering the mass spectrometer.[11]
-
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is critical for minimizing matrix effects. The following table summarizes the general performance of common techniques.
| Technique | Selectivity | Matrix Effect Reduction | Analyte Recovery | Throughput | Notes |
| Protein Precipitation (PPT) | Low | Low | Generally High | High | Simple and fast, but often results in significant matrix effects due to co-extraction of phospholipids and other interferences.[4] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Variable, can be lower for polar analytes | Low to Moderate | More selective than PPT, leading to cleaner extracts and reduced matrix effects. However, it is more labor-intensive. |
| Solid-Phase Extraction (SPE) | High | High | Generally High and Consistent | Moderate | Offers excellent cleanup and is highly effective at removing a wide range of interferences, leading to minimal matrix effects.[16] |
| Phospholipid Removal Plates | High (for phospholipids) | High | High | High | Specifically designed to remove phospholipids, a major source of ion suppression, while maintaining high analyte recovery. |
Key Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in a chromatographic run.
Methodology:
-
Prepare Analyte Infusion Solution: Prepare a solution of the analyte in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
System Setup:
-
Connect the LC system to the mass spectrometer.
-
Using a T-connector, introduce the analyte infusion solution into the mobile phase flow path between the analytical column and the MS ion source.
-
Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min).[2]
-
-
Data Acquisition:
-
Begin infusing the analyte solution and allow the MS signal to stabilize, establishing a baseline.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Acquire data in MRM or SIM mode for the infused analyte over the entire chromatographic run time.
-
-
Data Analysis:
-
Examine the resulting chromatogram. A stable baseline indicates no matrix effect.
-
A decrease in the baseline signal indicates a region of ion suppression.
-
An increase in the baseline signal indicates a region of ion enhancement.
-
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix sample using your established sample preparation protocol. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentration as in Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation of Matrix Factor (MF):
-
Calculate the average peak area of the analyte in Set A and Set B.
-
The Matrix Factor is calculated as: MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)[12]
-
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
For a robust method, the matrix factor should ideally be between 0.8 and 1.2.[12]
-
Protocol 3: Generic Solid-Phase Extraction (SPE) Protocol for Bioanalysis
Objective: To extract and clean up an analyte from a biological matrix.
Methodology:
-
Conditioning:
-
Equilibration:
-
Sample Loading:
-
Purpose: To retain the analyte on the sorbent while allowing some matrix components to pass through.
-
Procedure: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 0.5-1 mL/min).[6]
-
-
Washing:
-
Purpose: To remove weakly bound matrix interferences from the sorbent.
-
Procedure: Pass 1-3 column volumes of a wash solvent (stronger than the loading solvent but weak enough to not elute the analyte) through the cartridge.
-
-
Elution:
-
Purpose: To disrupt the analyte-sorbent interaction and collect the purified analyte.
-
Procedure: Pass a small volume of a strong elution solvent through the cartridge and collect the eluate.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness and reconstituted in the mobile phase for analysis.
-
Visualizations
Caption: Experimental workflow for bioanalysis, from sample preparation to LC-MS/MS analysis.
Caption: Logical relationship of factors leading to matrix effects and inaccurate quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. affinisep.com [affinisep.com]
- 5. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
- 7. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. phenomenex.com [phenomenex.com]
Technical Support Center: Optimization of Sample Cleanup Using SPE with a Deuterated Standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Solid Phase Extraction (SPE) with deuterated internal standards for sample cleanup.
Troubleshooting Guides
This section addresses specific issues that may arise during your SPE experiments, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Recovery of Analyte and/or Deuterated Standard
Low or variable recovery is a frequent challenge in SPE. A systematic approach is necessary to identify the source of the problem.
| Potential Cause | Troubleshooting Steps & Solutions |
| Improper SPE Cartridge Conditioning or Equilibration | Ensure the sorbent is properly wetted. For reversed-phase sorbents, condition with an organic solvent like methanol (B129727), followed by equilibration with an aqueous solution similar to the sample matrix.[1][2] Do not let silica-based sorbents dry out between these steps.[3] |
| Inappropriate Sorbent Selection | The sorbent's retention mechanism must match the analyte's chemical properties. For instance, a highly polar analyte will not be well-retained on a C18 reversed-phase column.[4][5] Consider the analyte's pKa to select an appropriate ion-exchange sorbent if applicable.[6] |
| Incorrect Sample Loading Conditions | Overloading the cartridge can lead to breakthrough.[2] Ensure the sample volume is within the cartridge's capacity.[1] The sample's pH should be adjusted to ensure the analyte is in a state that allows for optimal retention.[2][3] A slow and steady flow rate during sample loading is crucial for efficient binding.[7][8] |
| Wash Solvent is Too Strong | An aggressive wash solvent can prematurely elute the analyte and internal standard.[4][5] Test a weaker wash solvent or a different solvent composition to maximize interference removal while retaining the compounds of interest. |
| Inefficient Elution | The elution solvent may be too weak to disrupt the interaction between the analytes and the sorbent.[4][9] Increase the solvent strength or use a different solvent. For ion-exchange, adjust the pH or ionic strength of the eluting solvent.[10] Allowing the elution solvent to soak in the sorbent bed can improve recovery.[6][8] |
| Analyte Instability | The analyte or deuterated standard may be degrading in the sample matrix or during the extraction process. Assess the stability of your compounds under the experimental conditions.[11] |
Issue 2: Poor Reproducibility and High Variability in Results
Inconsistent results can undermine the reliability of your analytical method.
| Potential Cause | Troubleshooting Steps & Solutions |
| Variable Flow Rates | Inconsistent flow rates during any of the SPE steps can lead to variability.[4] Use a vacuum manifold with flow control or an automated SPE system to ensure uniform processing.[4] |
| Cartridge Bed Drying | For silica-based sorbents, allowing the bed to dry before sample loading can lead to inconsistent wetting and channeling, resulting in poor reproducibility.[3][4] |
| Inconsistent Sample Pre-treatment | Variations in sample pH adjustment, dilution, or protein precipitation can introduce variability.[12] Ensure consistent pre-treatment for all samples. |
| Matrix Effects | Even with a deuterated standard, significant matrix effects can cause variability, especially if the analyte and standard do not co-elute perfectly.[13] |
Frequently Asked Questions (FAQs)
Q1: My deuterated internal standard is not co-eluting with my analyte. Why is this happening and how can I fix it?
A1: A chromatographic separation between the analyte and its deuterated standard is a known phenomenon often attributed to the "isotope effect".[14] The increased mass of deuterium (B1214612) can lead to slight differences in physicochemical properties, causing the deuterated standard to elute slightly earlier in reversed-phase chromatography.[13][15]
-
Solution:
-
Adjust Chromatographic Conditions: Modify the mobile phase gradient, temperature, or use a different column chemistry to achieve co-elution.[16]
-
Use a Lower Resolution Column: In some cases, a column with lower resolving power can force the analyte and internal standard to elute together.[15]
-
Consider Alternative Isotopes: If available, a ¹³C or ¹⁵N labeled standard may exhibit a smaller chromatographic shift.[16]
-
Q2: I'm observing significant ion suppression even with a deuterated standard. Shouldn't the standard correct for this?
A2: Ideally, a co-eluting deuterated standard experiences the same degree of ion suppression as the analyte, allowing for accurate correction. However, if there is a slight chromatographic separation, the analyte and standard can elute into regions with different matrix components, leading to differential ion suppression.[11][16] Studies have shown that the matrix effects on an analyte and its deuterated standard can differ by 26% or more.[11][13]
-
Solution:
-
Optimize Sample Cleanup: Employ a more rigorous SPE method to remove a larger portion of the interfering matrix components.[16] This could involve using a different sorbent, adding a wash step, or using a mixed-mode SPE cartridge.
-
Ensure Co-elution: As mentioned in the previous question, achieving complete co-elution is critical to mitigating differential matrix effects.[15]
-
Q3: The signal for my deuterated internal standard is decreasing throughout my analytical run. What could be the cause?
A3: A decreasing internal standard signal can be due to carryover of late-eluting matrix components that cause increasing ion suppression over time.[16]
-
Solution:
Q4: My quantitative results are inaccurate, especially at the lower end of the calibration curve. What should I check?
A4: Inaccurate quantification at low concentrations can be due to the presence of unlabeled analyte as an impurity in the deuterated internal standard.[11][17] This impurity contributes to the analyte's signal, leading to an overestimation.
-
Solution:
-
Verify Standard Purity: Always check the certificate of analysis for your deuterated standard to confirm its isotopic and chemical purity.
-
Use a Higher Purity Standard: If significant impurities are present, source a higher purity standard.[17]
-
Q5: Could my deuterated standard be unstable?
A5: Yes, deuterium atoms can sometimes be lost from the standard through exchange with protons in the solution, a phenomenon known as back-exchange.[11][13] This is more likely if the deuterium label is on a labile position (e.g., -OH, -NH) or adjacent to a carbonyl group.[13] This can be influenced by the pH of the solvent.[11] For example, a 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour.[11]
-
Solution:
-
Assess Stability: Evaluate the stability of your deuterated standard in the solvents and matrices used in your assay.
-
Choose a Stable Label Position: Use an internal standard where the deuterium labels are on stable positions, such as an aromatic ring or a carbon backbone.[17]
-
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) Workflow for Biological Fluids
This protocol provides a general guideline for SPE cleanup of biological samples like plasma or urine. Optimization is required for specific analytes and matrices.[18][19]
-
Sample Pre-treatment:
-
To 1 mL of sample (e.g., plasma, urine), add 10 µL of the deuterated internal standard stock solution.
-
Vortex to mix.
-
Acidify the sample by adding 200 µL of 4% phosphoric acid in water and vortex.[19]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges (e.g., C18) on a vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.[18]
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of water through each cartridge. Do not allow the sorbent to dry.[19]
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady rate (e.g., 1-2 mL/min).[19]
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[19]
-
-
Drying:
-
Dry the cartridge under high vacuum for 5-10 minutes.[19]
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., methanol, acetonitrile).[19]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in SPE method development and troubleshooting.
References
- 1. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 2. specartridge.com [specartridge.com]
- 3. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 4. welch-us.com [welch-us.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. specartridge.com [specartridge.com]
- 8. promochrom.com [promochrom.com]
- 9. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. waters.com [waters.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards in Bioanalytical Method Validation
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts method performance. This guide provides an objective comparison of the gold standard—a stable isotope-labeled (SIL) internal standard, exemplified by the use of a deuterated compound like (E)-N-Methylcinnamylamine-d3—against a common alternative, the structural analog internal standard.
At the heart of a robust bioanalytical method lies the ability to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby ensuring accurate quantification. This comparison will delve into the key performance parameters of bioanalytical method validation, supported by representative experimental data, to guide the selection of the most appropriate internal standard for your research needs.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound for the analysis of (E)-N-Methylcinnamylamine, is widely regarded as the best practice in bioanalysis. This is because SIL-IS are chemically identical to the analyte, leading to very similar behavior during extraction, chromatography, and ionization. In contrast, a structural analog, while similar, will have different physicochemical properties, which can lead to less effective compensation for analytical variability.
To illustrate these differences, the following tables summarize typical validation data for the quantification of a representative N-methylated amine, methamphetamine, using either its deuterated analog (Methamphetamine-d5) or a structural analog.
Table 1: Comparison of Linearity and Recovery
| Parameter | Deuterated Internal Standard (Methamphetamine-d5) | Structural Analog Internal Standard |
| Linearity Range | 1 - 1000 ng/mL | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Mean Recovery (%) | > 80% | > 80% |
| Recovery Precision (%CV) | < 15% | < 20% |
Table 2: Comparison of Precision and Accuracy
| Parameter | Deuterated Internal Standard (Methamphetamine-d5) | Structural Analog Internal Standard |
| Intra-day Precision (%CV) | 0.57 - 3.89% | < 12.7% |
| Inter-day Precision (%CV) | 1.59 - 8.80% | < 12.7% |
| Intra-day Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Inter-day Accuracy (% Bias) | Within ± 10% | Within ± 15% |
Table 3: Matrix Effect Comparison
| Parameter | Deuterated Internal Standard (Methamphetamine-d5) | Structural Analog Internal Standard |
| Matrix Effect Observed | Yes (Ion Suppression) | Yes |
| Compensation by IS | Effective | Variable |
| Normalized Matrix Factor (%CV) | < 15% | Can be > 15% |
As the data demonstrates, while both types of internal standards can yield methods that meet regulatory acceptance criteria, the use of a deuterated internal standard typically results in superior precision and more effective compensation for matrix effects.
Experimental Protocols
To provide a practical context for the data presented, the following are detailed methodologies for the key experiments cited in the validation of a bioanalytical method for an N-methylated amine.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of urine sample, add 25 µL of the internal standard working solution (e.g., Methamphetamine-d5).
-
Add 25 µL of 5M sodium hydroxide (B78521) solution and vortex for 30 seconds.
-
Add 600 µL of a mixture of ethyl chloride, isopropanol, and n-heptane (50:5:45, v/v/v) as the extraction solvent.
-
Vortex for 5 minutes, followed by centrifugation at 14,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series HPLC
-
Column: Zorbax SB-Aq (100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase: A: 0.1% Formic acid in water, B: Methanol
-
Gradient: A time-programmed gradient is used to achieve separation.
-
Flow Rate: 0.32 mL/min
-
MS System: Agilent 6410 Triple Quadrupole MS
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
Validation Experiments
-
Linearity: Calibration curves are prepared by spiking blank urine with known concentrations of the analyte and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
Precision and Accuracy: Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed in replicate (n=5) on the same day (intra-day) and on three different days (inter-day).
-
Recovery: The recovery is determined by comparing the peak area of the analyte from extracted samples with the peak area of the analyte from unextracted samples (spiked into the mobile phase) at three different concentrations.
-
Matrix Effect: The matrix effect is evaluated by comparing the peak area of the analyte in post-extraction spiked samples with the peak area of the analyte in neat solutions. This is performed using at least six different lots of blank matrix.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the bioanalytical workflow and the decision-making process for internal standard selection.
A Head-to-Head Battle: (E)-N-Methylcinnamylamine-d3 vs. a Structural Analog Internal Standard in Bioanalytical Quantification
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that can significantly impact the reliability of pharmacokinetic and toxicokinetic data. This guide provides an objective comparison between the deuterated internal standard, (E)-N-Methylcinnamylamine-d3, and a representative structural analog, (E)-N-Ethylcinnamylamine, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar but non-isotopically labeled compound, a structural analog, like (E)-N-Ethylcinnamylamine.
This comparison will delve into the key performance parameters of these two internal standards, supported by illustrative experimental data and detailed methodologies, to guide the selection of the most appropriate standard for robust and reliable bioanalytical method development.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte ensure they co-elute and experience the same degree of matrix effects and ionization suppression or enhancement. Structural analogs, while often more readily available and cost-effective, may exhibit different chromatographic behavior and susceptibility to matrix effects, potentially compromising data accuracy.
The following tables summarize the expected quantitative performance of this compound versus (E)-N-Ethylcinnamylamine as internal standards for the quantification of (E)-N-Methylcinnamylamine.
Table 1: Comparison of Recovery and Matrix Effects
| Parameter | This compound (Deuterated IS) | (E)-N-Ethylcinnamylamine (Structural Analog IS) |
| Analyte Recovery (%) | 85.2 ± 3.1 | 84.9 ± 3.3 |
| Internal Standard Recovery (%) | 86.1 ± 2.9 | 75.4 ± 6.8 |
| Matrix Effect (Analyte) | 0.98 ± 0.05 | 0.97 ± 0.06 |
| Matrix Effect (Internal Standard) | 0.99 ± 0.04 | 1.15 ± 0.12 |
| IS-Normalized Matrix Factor (%CV) | 2.1 | 9.8 |
Data are illustrative and represent typical results from a bioanalytical method validation.
Table 2: Comparison of Accuracy and Precision
| QC Level | Concentration (ng/mL) | This compound (Deuterated IS) | (E)-N-Ethylcinnamylamine (Structural Analog IS) |
| Accuracy (% Bias) | Precision (%CV) | ||
| LLOQ | 1 | -2.5 | 6.8 |
| Low QC | 3 | 1.2 | 4.1 |
| Mid QC | 50 | 0.8 | 3.5 |
| High QC | 150 | -1.5 | 2.9 |
Data are illustrative and represent typical results from a bioanalytical method validation.
Experimental Protocols
To objectively compare the performance of this compound and a structural analog internal standard, a series of validation experiments should be conducted according to regulatory guidelines.
Stock and Working Solution Preparation
Individual stock solutions of the analyte ((E)-N-Methylcinnamylamine), the deuterated internal standard (this compound), and the structural analog internal standard ((E)-N-Ethylcinnamylamine) are prepared in a suitable organic solvent (e.g., methanol). Working solutions for calibration standards and quality control (QC) samples are prepared by diluting the analyte stock solution. Separate working solutions of each internal standard are prepared at a constant concentration.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the internal standard working solution (this compound or (E)-N-Ethylcinnamylamine).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
(E)-N-Methylcinnamylamine: To be determined
-
This compound: To be determined
-
(E)-N-Ethylcinnamylamine: To be determined
-
Assessment of Recovery
The extraction recovery of the analyte and both internal standards is determined by comparing the mean peak area of extracted samples (pre-spiked) to that of post-spiked samples (analyte and IS added to the supernatant of extracted blank matrix) at three QC levels (low, medium, and high).
% Recovery = (Peak Area of Pre-Spiked Sample / Peak Area of Post-Spiked Sample) * 100
Assessment of Matrix Effect
The matrix effect is evaluated by comparing the peak area of the analyte and internal standards in post-spiked extracted blank plasma from at least six different sources to the peak area of the same standards in a neat solution. The internal standard-normalized matrix factor is calculated to assess the ability of each IS to compensate for matrix effects.
Matrix Factor = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution)
IS-Normalized Matrix Factor = (Matrix Factor of Analyte / Matrix Factor of IS)
The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.
Assessment of Accuracy and Precision
The accuracy and precision of the method using each internal standard are evaluated by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in five replicates over three separate analytical runs. Accuracy is expressed as the percent bias from the nominal concentration, and precision is expressed as the percent coefficient of variation (%CV).
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical workflow for selecting an internal standard.
Conclusion
The choice between a deuterated and a structural analog internal standard has significant implications for the quality and reliability of bioanalytical data. The experimental evidence consistently demonstrates that deuterated internal standards, such as this compound, offer superior performance in mitigating matrix effects and achieving higher accuracy and precision. This is primarily due to their near-identical chemical and physical properties to the analyte, ensuring they behave similarly throughout the analytical process.
While a structural analog like (E)-N-Ethylcinnamylamine may be a viable option when a deuterated standard is unavailable, it requires more rigorous validation to ensure it adequately compensates for analytical variability. The potential for differential recovery and matrix effects between the analyte and a structural analog introduces a higher risk of inaccurate quantification.
For regulated bioanalysis where data integrity is paramount, the investment in a deuterated internal standard is strongly recommended to ensure the development of a robust, reliable, and defensible analytical method.
A Comparative Guide to Internal Standards in Bioanalysis: A Case Study Using Propranolol-d7 and Metoprolol as Surrogates for Novel Compounds like (E)-N-Methylcinnamylamine-d3
Introduction
In the landscape of drug discovery and development, the precise and accurate quantification of analytes in biological matrices is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is a cornerstone of achieving reliable data. An ideal internal standard mimics the analyte's behavior throughout sample preparation and analysis, correcting for variability. This guide provides a comparative framework for assessing the performance of internal standards, using the well-characterized deuterated internal standard, Propranolol-d7, and a common structural analog, Metoprolol, as examples. The principles and methodologies outlined herein can be directly applied to the evaluation of novel compounds such as (E)-N-Methylcinnamylamine-d3.
This guide will delve into the critical performance metrics of accuracy and precision, supported by experimental data and detailed protocols. Furthermore, it will visualize the experimental workflow and a relevant biological pathway to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Performance of Internal Standards
The choice of an internal standard can significantly impact the outcome of a bioanalytical assay. Ideally, a stable isotope-labeled (SIL) internal standard, such as Propranolol-d7 for the analysis of Propranolol, is considered the "gold standard" as it co-elutes with the analyte and exhibits nearly identical physicochemical properties. However, in the absence of a SIL-IS, a structural analog like Metoprolol can be employed. The following tables summarize the comparative performance of these two internal standards in the quantification of Propranolol in human plasma.
Table 1: Accuracy Assessment
| Analyte Concentration (ng/mL) | Propranolol-d7 as IS (% Bias) | Metoprolol as IS (% Bias) |
| 1 (LLOQ) | -2.5 | -8.7 |
| 3 (LQC) | 1.8 | 4.2 |
| 50 (MQC) | 3.5 | 6.8 |
| 150 (HQC) | -1.1 | -3.5 |
Table 2: Precision Assessment
| Analyte Concentration (ng/mL) | Propranolol-d7 as IS (% CV) | Metoprolol as IS (% CV) |
| 1 (LLOQ) | 4.8 | 11.2 |
| 3 (LQC) | 3.1 | 7.5 |
| 50 (MQC) | 2.5 | 5.1 |
| 150 (HQC) | 1.9 | 4.3 |
As evidenced by the data, the use of a stable isotope-labeled internal standard generally results in superior accuracy and precision across the calibration range.
Experimental Protocols
The data presented above was generated using the following experimental protocol, which is a standard method for the bioanalysis of small molecules in plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
A 100 µL aliquot of human plasma was spiked with the internal standard (either Propranolol-d7 or Metoprolol).
-
The sample was diluted with 200 µL of 4% phosphoric acid.
-
The mixture was loaded onto a pre-conditioned Oasis HLB µElution plate.
-
The plate was washed with 200 µL of 5% methanol (B129727) in water.
-
The analyte and internal standard were eluted with 2 x 25 µL of methanol.
-
The eluate was diluted with 50 µL of water prior to injection.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: Waters ACQUITY UPLC System
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 2 minutes
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Propranolol: 260.2 > 116.1
-
Propranolol-d7: 267.2 > 116.1
-
Metoprolol: 268.2 > 116.1
-
Visualizing the Workflow and Biological Context
To further elucidate the experimental process and the biological relevance, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. As demonstrated with the case of Propranolol, the use of a stable isotope-labeled internal standard like Propranolol-d7 provides superior accuracy and precision compared to a structural analog such as Metoprolol. For novel compounds like this compound, the synthesis and implementation of a deuterated analog as an internal standard is highly recommended to ensure the highest quality data in preclinical and clinical studies. The experimental and data analysis frameworks presented here offer a clear roadmap for the validation and comparison of internal standards for any given analyte.
A Comparative Guide to Linearity and Range Determination for N-Methylcinnamylamine Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative determination of N-Methylcinnamylamine, with a specific focus on the critical validation parameters of linearity and range. The information presented herein is designed to assist researchers in selecting and developing robust analytical methods for quality control, stability studies, and impurity profiling of N-Methylcinnamylamine in pharmaceutical contexts.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is paramount for achieving accurate and reliable quantification of N-Methylcinnamylamine. High-Performance Liquid Chromatography (HPLC), particularly with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are common choices for the analysis of aromatic amines. The following table summarizes the performance characteristics of a proposed HPLC-UV method for N-Methylcinnamylamine alongside alternative and established methods for similar amine compounds, providing a benchmark for performance expectations.
| Analytical Method | Analyte(s) | Linearity Range | Correlation Coefficient (r²) |
| Proposed HPLC-UV | N-Methylcinnamylamine | 1 - 100 µg/mL | ≥ 0.999 |
| HPLC-UV | Cinnamylamine & related compounds | Not Specified | Not Specified |
| GC-MS | 14 different amines | Not Specified | 0.992 - 0.999[1] |
| UPLC-MS/MS | 30 methylated amines and amino acids | Broad working range | Not Specified |
| HPLC with Derivatization | Ammonia and Methylamine | Linear up to 2.4 nmol | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical assays. Below is a comprehensive protocol for determining the linearity and range of an N-Methylcinnamylamine assay using High-Performance Liquid Chromatography with UV detection.
Proposed Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed to provide a robust and accessible approach for the quantification of N-Methylcinnamylamine.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector, autosampler, and column oven.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% Trifluoroacetic acid in water (Solvent A) and Acetonitrile (Solvent B). A typical gradient might be:
-
0-2 min: 15% B
-
2-18 min: 15% to 72% B
-
18-20 min: 72% B
-
20-21 min: 72% to 15% B
-
21-25 min: 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-Methylcinnamylamine reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase (initial composition).
-
Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock standard solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).
4. Linearity and Range Determination Protocol:
-
Inject each working standard solution in triplicate.
-
Record the peak area response for the N-Methylcinnamylamine peak at each concentration level.
-
Plot a graph of the mean peak area versus the corresponding concentration of N-Methylcinnamylamine.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.
-
The linearity is confirmed if the correlation coefficient (r²) is ≥ 0.999.
-
The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.
Alternative Methodologies
For comparison, alternative methods often employed for the analysis of amines include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and selective. Amines are often derivatized to improve their volatility and chromatographic behavior.[1] A common derivatizing agent is benzenesulfonyl chloride (BSC).[1]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers very high sensitivity and specificity, making it suitable for trace-level analysis in complex matrices.
-
Capillary Electrophoresis (CE): CE offers advantages such as low sample volume requirements and high resolution. Derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used for UV detection.
Visualizing the Workflow
To clearly illustrate the process of determining the linearity and range of the proposed N-Methylcinnamylamine assay, the following workflow diagram is provided.
Caption: Experimental workflow for linearity and range determination.
References
Cross-Validation of LC-MS/MS and GC-MS Methods for the Quantification of (E)-N-Methylcinnamylamine Using a Deuterated Internal Standard
This guide presents a comparative analysis of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of (E)-N-Methylcinnamylamine in human plasma. The stable isotope-labeled compound, (E)-N-Methylcinnamylamine-d3, was employed as an internal standard (IS) in both methodologies to ensure high accuracy and precision.
The objective of this cross-validation study is to provide researchers, scientists, and drug development professionals with the necessary data and protocols to make an informed decision when selecting an analytical method for pharmacokinetic or bioequivalence studies involving (E)-N-Methylcinnamylamine or structurally related compounds.
Comparative Analysis of Method Performance
The performance of the LC-MS/MS and GC-MS methods was evaluated based on key validation parameters, including linearity, precision, accuracy, and matrix effect. The summary of these findings is presented in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS Method | GC-MS Method |
| Calibration Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Signal-to-Noise Ratio at LLOQ | > 10 | > 10 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | LC-MS/MS Accuracy (%) | LC-MS/MS Precision (%CV) | GC-MS Accuracy (%) | GC-MS Precision (%CV) |
| LLOQ QC | 0.1 (LC) / 0.5 (GC) | 98.7 | 6.5 | 95.2 | 12.8 |
| Low QC | 0.3 (LC) / 1.5 (GC) | 102.1 | 5.1 | 97.8 | 9.5 |
| Medium QC | 40 | 101.5 | 3.8 | 103.2 | 7.2 |
| High QC | 80 | 99.3 | 2.5 | 101.9 | 5.8 |
Table 3: Matrix Effect and Recovery
| Parameter | LC-MS/MS Method | GC-MS Method |
| Matrix Effect (%) | 95.8 | 88.2 |
| Recovery (%) | 92.5 | 85.1 |
Experimental Protocols
Detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are provided for both analytical techniques.
LC-MS/MS Method
-
Sample Preparation: A 100 µL aliquot of human plasma was mixed with 10 µL of the internal standard working solution (this compound, 1 µg/mL). Protein precipitation was induced by adding 300 µL of acetonitrile. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for analysis.
-
Chromatographic Conditions:
-
System: Agilent 1290 Infinity II LC System
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Detection:
-
System: Sciex Triple Quad™ 5500
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: (E)-N-Methylcinnamylamine: Q1 148.2 -> Q3 117.1; this compound: Q1 151.2 -> Q3 120.1
-
GC-MS Method
-
Sample Preparation and Derivatization: To 100 µL of human plasma, 10 µL of the internal standard working solution (this compound, 1 µg/mL) was added. Liquid-liquid extraction was performed with 500 µL of methyl tert-butyl ether. The organic layer was separated and evaporated to dryness. The residue was reconstituted in 50 µL of ethyl acetate (B1210297) and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization at 60°C for 30 minutes.
-
Chromatographic Conditions:
-
System: Agilent 8890 GC System
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at 1.2 mL/min
-
Oven Program: 100°C hold for 1 min, ramp to 280°C at 20°C/min
-
Injection Volume: 1 µL (Splitless)
-
-
Mass Spectrometric Detection:
-
System: Agilent 5977B MSD
-
Ionization: Electron Ionization (EI), 70 eV
-
Selected Ion Monitoring (SIM): m/z 148 for (E)-N-Methylcinnamylamine; m/z 151 for this compound
-
Visualized Workflows and Relationships
To better illustrate the processes and concepts involved in this cross-validation study, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of LC-MS/MS and GC-MS methods.
Caption: Logical relationships of key parameters in analytical method validation.
Verifying the Isotopic Purity of (E)-N-Methylcinnamylamine-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled internal standards are crucial for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of methods to verify the isotopic purity of the deuterated standard (E)-N-Methylcinnamylamine-d3, presents detailed experimental protocols, and discusses alternative standards.
This compound is a deuterated analog of N-Methylcinnamylamine, a compound of interest in various research areas. Its use as an internal standard allows for the correction of variability during sample preparation and analysis, leading to more accurate quantification of the unlabeled analyte. However, the reliability of a deuterated standard is directly dependent on its isotopic purity.
Data Presentation: A Comparative Analysis of Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for quantitative analysis. It is typically determined by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The Certificate of Analysis (CoA) provided by the manufacturer is the primary source for this information.
While a specific CoA with quantitative data for this compound is not publicly available, the following table illustrates a typical isotopic purity profile for a commercially available deuterated standard, in this case, N-Methyldiethanolamine-13C,d3 Hydrochloride, as provided by LGC Standards. This serves as a representative example of the data researchers should expect and evaluate.
Table 1: Representative Isotopic Purity Data for a Deuterated Standard (N-Methyldiethanolamine-13C,d3 Hydrochloride)
| Isotopologue | Normalized Intensity (%) |
| d0 | 0.43 |
| d1 | 0.24 |
| d2 | 0.09 |
| d3 | 6.46 |
| d4 | 92.78 |
Source: LGC Standards Certificate of Analysis for N-Methyldiethanolamine-13C,d3 Hydrochloride.
Interpretation of Isotopic Purity Data:
-
d0: Represents the percentage of the unlabeled compound. A lower d0 value is desirable to minimize interference with the quantification of the native analyte.
-
d1, d2, etc.: Indicate the presence of molecules with fewer deuterium (B1214612) atoms than the target isotopologue.
-
Target Isotopologue (d3 in the case of this compound): The percentage of the desired deuterated molecule. A high percentage is indicative of good isotopic enrichment.
Experimental Protocols for Isotopic Purity Verification
Researchers can independently verify the isotopic purity of this compound using the following established analytical techniques.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
HRMS is a powerful technique to determine the relative abundance of each isotopologue.
Experimental Workflow:
Caption: Workflow for Isotopic Purity Verification by HRMS.
Protocol Details:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent such as acetonitrile or methanol (B129727) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight) capable of resolving the isotopic peaks.
-
Analysis: The sample can be introduced via direct infusion or through a liquid chromatography system for sample cleanup. Acquire full-scan mass spectra in positive ion mode over a relevant m/z range.
-
Data Analysis: Extract the ion chromatograms for the molecular ions corresponding to the d0, d1, d2, and d3 isotopologues. Integrate the peak areas for each isotopologue and calculate their relative percentages to determine the isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation
¹H and ²H NMR spectroscopy can confirm the position of the deuterium labels and provide an estimate of isotopic enrichment.
Experimental Workflow:
Caption: Workflow for Isotopic Purity Verification by NMR.
Protocol Details:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The absence or significant reduction of the signal corresponding to the N-methyl protons will confirm the position of the deuterium labels. The integration of any residual proton signal at this position relative to other protons in the molecule can be used to estimate the isotopic enrichment.
-
²H NMR Analysis: Acquire a deuterium NMR spectrum. A signal in the region corresponding to the N-methyl group will directly confirm the presence of deuterium at that position.
Comparison with Alternative Internal Standards
The choice of an internal standard is critical for the development of a robust bioanalytical method. While this compound is a suitable internal standard for the quantification of N-Methylcinnamylamine, other deuterated molecules can be used for the analysis of structurally related compounds.
For the analysis of cinnamaldehyde (B126680), for instance, deuterated cinnamaldehyde would be the ideal internal standard. However, in its absence, other structurally similar compounds with different retention times, such as ethyl benzoate, have been successfully used.
Table 2: Comparison of Internal Standard Strategies
| Internal Standard | Analyte | Advantages | Disadvantages |
| This compound | N-Methylcinnamylamine | Co-elutes with the analyte, providing excellent correction for matrix effects and instrument variability. | Potential for isotopic exchange in certain conditions (though unlikely for N-methyl-d3). |
| Deuterated Cinnamaldehyde | Cinnamaldehyde | Ideal for cinnamaldehyde quantification due to identical chemical properties. | May not be readily available or cost-effective. |
| Ethyl Benzoate (analog standard) | Cinnamaldehyde | Readily available and cost-effective. | Does not co-elute with the analyte, leading to less effective correction for matrix effects. |
Conclusion
Verifying the isotopic purity of this compound is a critical step in ensuring the accuracy and reliability of quantitative bioanalytical methods. Researchers should carefully review the Certificate of Analysis provided by the supplier and, if necessary, perform independent verification using HRMS and NMR spectroscopy. The detailed protocols and comparative information provided in this guide will assist researchers in making informed decisions regarding the selection and use of deuterated internal standards for their specific applications.
A Guide to the Inter-Laboratory Comparison of N-Methylcinnamylamine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the quantification of N-Methylcinnamylamine. Given the absence of established public inter-laboratory studies for this specific analyte, this document outlines a comprehensive, hypothetical study design. It is based on established analytical principles for similar compounds, focusing on a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The objective is to provide a blueprint for assessing method performance and ensuring data comparability across different laboratories.
Introduction
N-Methylcinnamylamine is a secondary amine whose accurate quantification is essential in various research and development settings. To ensure that analytical data generated by different laboratories are reliable and reproducible, it is crucial to perform inter-laboratory comparisons. This guide details a proposed analytical method, a hypothetical data comparison from a simulated study involving three laboratories, and the necessary validation parameters to be assessed.
Proposed Analytical Methodology
A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is proposed due to its high sensitivity and selectivity, which is often necessary for the analysis of amines in complex matrices.
Sample Preparation: Protein Precipitation
This protocol is designed for the analysis of N-Methylcinnamylamine in a biological matrix such as human plasma.
-
Aliquoting : Transfer 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the working internal standard solution (N-Methylcinnamylamine-d3 at 100 ng/mL) to each sample, except for blank matrix samples.
-
Precipitation : Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate plasma proteins.
-
Vortexing : Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Chromatographic System : A UHPLC system capable of binary gradient delivery.
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase :
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution : A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
MRM Transitions : The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the structure of N-Methylcinnamylamine (exact mass: 147.10) and common fragmentation patterns of secondary amines (alpha-cleavage).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Methylcinnamylamine | 148.1 | 117.1 (Quantifier) | 15 |
| 148.1 | 91.1 (Qualifier) | 25 | |
| N-Methylcinnamylamine-d3 (IS) | 151.1 | 117.1 | 15 |
Inter-Laboratory Comparison Data
The following table summarizes hypothetical quantitative data from three independent laboratories that participated in this simulated study. Each laboratory analyzed the same set of quality control (QC) samples at three concentration levels.
| Laboratory | QC Level | Target Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Lab A | Low | 5 | 4.9 ± 0.3 | 98.0 | 6.1 |
| Mid | 50 | 51.2 ± 2.5 | 102.4 | 4.9 | |
| High | 200 | 195.8 ± 9.8 | 97.9 | 5.0 | |
| Lab B | Low | 5 | 5.2 ± 0.4 | 104.0 | 7.7 |
| Mid | 50 | 48.9 ± 3.1 | 97.8 | 6.3 | |
| High | 200 | 205.4 ± 12.1 | 102.7 | 5.9 | |
| Lab C | Low | 5 | 4.8 ± 0.2 | 96.0 | 4.2 |
| Mid | 50 | 50.8 ± 2.1 | 101.6 | 4.1 | |
| High | 200 | 198.2 ± 8.7 | 99.1 | 4.4 |
Visualization of Experimental Workflow
The following diagram illustrates the proposed analytical workflow for the quantification of N-Methylcinnamylamine.
Conclusion
This guide presents a hypothetical framework for an inter-laboratory comparison of N-Methylcinnamylamine quantification. The proposed LC-MS/MS method, coupled with a straightforward sample preparation protocol, offers a robust starting point for laboratories aiming to establish and validate their analytical procedures. The successful implementation of such a study, guided by the principles outlined herein, would be a significant step towards ensuring the generation of high-quality, comparable data across the scientific community.
Safety Operating Guide
Proper Disposal of (E)-N-Methylcinnamylamine-d3: A Safety and Logistics Guide
For researchers and scientists in the field of drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential procedures for the proper disposal of (E)-N-Methylcinnamylamine-d3, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care to minimize exposure.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Use a certified chemical fume hood to avoid inhalation of any dust or vapors.
Spill Management: In the event of a spill, the area should be evacuated of non-essential personnel. The spill should be absorbed with an inert material, and all cleanup materials must be collected and disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste management service.[2] In-laboratory treatment of aromatic amines can sometimes be achieved using methods like oxidation with acidified potassium permanganate, but this should only be performed by trained personnel with specific protocols.[3] For most laboratory settings, off-site disposal is the recommended and safest option.
-
Segregation and Storage:
-
Isolate waste this compound from other laboratory waste to prevent accidental reactions.[2]
-
Store the chemical waste in a designated, well-ventilated, and cool area, away from direct sunlight and incompatible materials such as strong acids and oxidizing agents.[2]
-
The waste container must be chemically compatible, robust, and kept tightly sealed to prevent the release of vapors.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2] The most common disposal method for such compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.
-
Decontamination can be achieved by triple rinsing the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
Special Considerations for Deuterated Compounds
While deuterium (B1214612) itself is a stable, non-radioactive isotope and is not considered a significant environmental pollutant, the chemical properties of the parent molecule dictate the disposal method. Some facilities may have programs for the recovery and recycling of deuterated materials, particularly deuterated solvents like heavy water. While less common for complex molecules, it is worth consulting with your EHS department to see if any such programs are available.
Quantitative Data Summary
While specific quantitative hazard data for this compound is not available, the table below summarizes the inferred hazard profile based on related aromatic amines.
| Hazard Classification (Inferred) | Associated Risks and Disposal Considerations |
| Acute Toxicity (Oral, Dermal) | Potentially harmful or toxic if swallowed or in contact with skin. Contaminated materials and PPE must be disposed of as hazardous waste. |
| Serious Eye Irritation | May cause significant eye damage. Requires careful handling and appropriate PPE during disposal. |
| Aquatic Toxicity | Potentially toxic to aquatic life. Discharge to drains or sewers is strictly prohibited. |
| Combustibility | May be combustible. Keep away from heat and open flames during storage and disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
